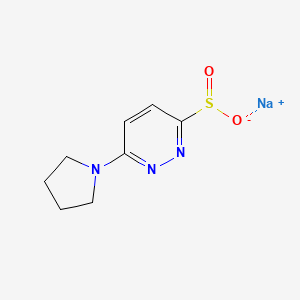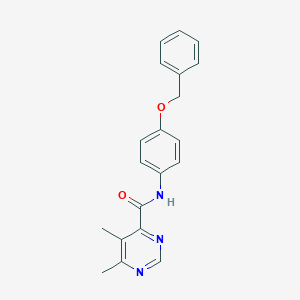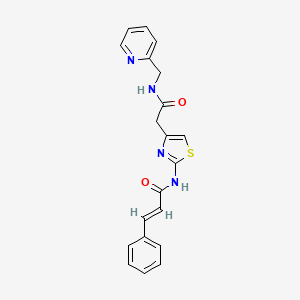![molecular formula C26H27ClN6O3 B3006619 3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide CAS No. 902922-99-0](/img/structure/B3006619.png)
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a triazoloquinazoline core, a chlorophenyl group, a propanamide group, and a pyrrolidinone group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring system. The presence of the triazoloquinazoline core suggests potential for interesting electronic and steric interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the amide group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could impact its solubility, while the aromatic rings could influence its stability .Aplicaciones Científicas De Investigación
Synthesis and Antihistaminic Activity
The compound's framework, closely related to triazoloquinazolin-5-ones, has been explored for its H1-antihistaminic activity. Studies have synthesized and evaluated derivatives of triazolo[4,3-a]quinazolines for their potential in mitigating allergic reactions without inducing significant sedation. For instance, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant H1-antihistaminic activity in vivo, with some compounds showing comparable potency to chlorpheniramine maleate but with reduced sedative effects. This suggests potential for the development of new antihistamines based on this chemical structure (Alagarsamy et al., 2008), (Alagarsamy et al., 2007).
Anticancer Potential
Derivatives of triazoloquinazolinones have also been evaluated for their anticancer activity. Research involving 5-amino-1-aryl-1H-1,2,3-triazole scaffolds, including triazolo[4,5-b]pyridines and [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, highlighted selective anticancer effects, especially against ovarian cancer cell lines. These findings underline the compound's framework as a promising base for developing anticancer agents with low toxicity toward non-tumor cells, indicating a potential for further optimization in cancer therapy (Pokhodylo et al., 2020).
Antimicrobial Activity
Some studies have explored the antimicrobial potential of triazoloquinazoline derivatives. Compounds structured similarly to 3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide have shown promising antibacterial and antifungal activities. This suggests a potential route for developing new antimicrobial agents based on modifications of the triazoloquinazoline core to combat resistant microbial strains (Hassan, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . It is suggested that the compound intercalates with DNA, a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that it affects the dna replication and transcription pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests it is able to reach and interact with its target effectively .
Result of Action
The compound’s interaction with DNA leads to disruption of essential cellular processes such as replication and transcription. This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for anticancer therapy .
Propiedades
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN6O3/c27-19-10-8-18(9-11-19)17-32-25(36)20-5-1-2-6-21(20)33-22(29-30-26(32)33)12-13-23(34)28-14-4-16-31-15-3-7-24(31)35/h1-2,5-6,8-11H,3-4,7,12-17H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPDFSWCCCCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3006550.png)




![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
